3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
The compound “3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a type of N-heterocyclic compound. It’s a derivative of thiazolo[5,4-b]pyridine . These compounds have been found to show potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Synthesis Analysis
The synthesis of these thiazolo[5,4-b]pyridines involves a seven-step process from commercially available substances . The process yields N-heterocyclic compounds that are characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine scaffold . The structure of these compounds was established based on their spectral data, elemental analyses and alternative synthetic routes .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Photodynamic Therapy
- Application in Photodynamic Therapy (PDT) : Zinc phthalocyanines substituted with new benzenesulfonamide derivative groups, similar in structure to 3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, have been synthesized and characterized for their potential in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Biochemical Evaluation
- Inhibition of Kynurenine 3-Hydroxylase : Benzenesulfonamides, closely related to the compound of interest, have been evaluated for their inhibitory effect on kynurenine 3-hydroxylase. These compounds blocked the enzyme's activity in rats and gerbils after oral administration, suggesting their potential use in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Synthetic Methodology
- Synthesis of Novel Derivatives : Research into the synthesis of novel benzenesulfonamide derivatives for potential therapeutic applications has been reported. These include the development of compounds with antitumor activity against HepG2 and MCF-7 cell lines, showcasing the versatility of the sulfonamide group in medicinal chemistry (Fahim & Shalaby, 2019).
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this compound belongs, have been reported to interact with a wide range of receptor targets .
Mode of Action
It is known that thiazolo[4,5-b]pyridines can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Properties
IUPAC Name |
3,5-dimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-13-10-14(2)12-17(11-13)27(24,25)23-16-7-5-15(6-8-16)19-22-18-4-3-9-21-20(18)26-19/h3-12,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGZMVMMJXKSGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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